Triprolidine

Histamine H1 Receptor Binding Affinity Ki Value

Triprolidine is the cleanest first-generation H1 antagonist for CNS studies. Unlike diphenhydramine and chlorpheniramine—which produce cocaine-like DA elevations—triprolidine (1–3 mg/kg IV) spares nucleus accumbens dopamine at H1-antagonizing doses. The E-isomer is ~600× more potent than Z, mandating certified stereochemical purity (≥98%). The definitive probe for microdialysis, behavioral pharmacology, and addiction research where antihistamine abuse-liability confounds must be excluded.

Molecular Formula C19H22N2
Molecular Weight 278.4 g/mol
CAS No. 486-12-4
Cat. No. B1240482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriprolidine
CAS486-12-4
SynonymsActidil
Anhydrous, Triprolidine Hydrochloride
Hydrochloride Anhydrous, Triprolidine
Hydrochloride, Triprolidine
Pro Actidil
Triprolidine
Triprolidine Hydrochloride
Triprolidine Hydrochloride Anhydrous
Triprolidine Monohydrochloride
Triprolidine Monohydrochloride, (Z)-Isomer
Triprolidine Monohydrochloride, Monohydrate
Triprolidine Oxalate
Triprolidine Oxalate, (trans)-Isomer
Triprolidine, (Z)-Isome
Molecular FormulaC19H22N2
Molecular Weight278.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3
InChIInChI=1S/C19H22N2/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21/h2-3,6-12H,4-5,13-15H2,1H3/b18-11+
InChIKeyCBEQULMOCCWAQT-WOJGMQOQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.37e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Triprolidine (CAS 486-12-4): H1 Antihistamine Potency and CNS Selectivity Profile for Research Procurement


Triprolidine (CAS 486-12-4) is a first-generation alkylamine-class histamine H1 receptor antagonist with a well-characterized binding affinity (Ki = 0.93–1.15 nM) at the guinea pig H1 receptor [1] and functional antagonism (IC50 = 0.2 μM) at mouse neuronal H1 receptors [2]. It exists as E- and Z-geometric isomers, with the E-isomer demonstrating approximately 600-fold greater potency than the Z-isomer in guinea pig ileum assays [3]. Triprolidine readily crosses the blood-brain barrier and produces sedative effects typical of first-generation antihistamines, yet exhibits comparatively weak influence on brain monoamine metabolism relative to diphenhydramine and chlorpheniramine [4].

Why Triprolidine Cannot Be Interchanged with Chlorpheniramine, Clemastine, or Diphenhydramine in Research Models


Despite shared classification as first-generation H1 antihistamines, triprolidine differs quantitatively from close analogs such as chlorpheniramine, clemastine, and diphenhydramine across multiple evidence dimensions including in vivo monoamine turnover effects [1], dopamine transmission modulation in the nucleus accumbens [2], and H1 receptor functional antagonism potency [3]. Substitution with alternative alkylamines or other chemical classes without verifying the specific assay context may introduce confounding variables—particularly in CNS studies where triprolidine's minimal effect on dopamine levels distinguishes it from diphenhydramine and (+)-chlorpheniramine, which produce cocaine-like neurochemical patterns [2].

Triprolidine (486-12-4) Quantitative Differentiation Evidence: Comparator Data for Informed Selection


H1 Receptor Binding Affinity: Triprolidine vs. Chlorpheniramine

Triprolidine binds to the guinea pig histamine H1 receptor with a Ki of 0.93–1.15 nM, demonstrating approximately 3- to 4-fold higher affinity than chlorpheniramine (Ki = 4.0 nM in the same PDSP Ki Database curation) [1]. This quantitative difference in receptor engagement may influence experimental outcomes in receptor occupancy studies.

Histamine H1 Receptor Binding Affinity Ki Value

CNS Monoamine Turnover Effects: Triprolidine vs. Diphenhydramine and Chlorpheniramine

In a head-to-head in vivo comparison of 11 H1 antihistamines in mouse brain, triprolidine (along with carbinoxamine, clemastine, and meclizine) exhibited comparatively weak influence on monoamine metabolism [1]. Diphenhydramine, tripelennamine, and promethazine reduced dopamine (DA) turnover remarkably, while chlorpheniramine also reduced DA turnover significantly—effects not observed with triprolidine at comparable doses.

Monoamine Turnover Dopamine Serotonin CNS Pharmacology

Nucleus Accumbens Dopamine Transmission: Triprolidine vs. Diphenhydramine and Chlorpheniramine

Intravenous triprolidine (1.0–3.0 mg/kg) did not modify dialysate dopamine levels in the nucleus accumbens shell or core, despite its high H1 receptor affinity and selectivity [1]. In contrast, diphenhydramine (1.0–3.0 mg/kg) and (+)-chlorpheniramine (1.0–5.6 mg/kg) elicited a cocaine-like pattern of DA transmission stimulation with larger effects in the NAc shell than core [2].

Dopamine Transmission Nucleus Accumbens Microdialysis Cocaine-like Effects

Isomeric Potency Differentiation: E-Triprolidine vs. Z-Triprolidine

The E-isomer of triprolidine demonstrates approximately 600-fold greater potency than the Z-isomer in guinea pig ileum functional assays, while at cerebellar H1 sites this potency ratio is approximately 100-fold [1]. Isomeric purity of tested E- and Z-isomers exceeded 99.5% as assessed by HPLC [1].

Geometric Isomers Stereochemistry Potency Ratio H1 Receptor

Pharmacokinetic Characterization: Triprolidine Elimination Half-Life and Cmax

In a randomized, open-label crossover study in healthy adults, triprolidine (2.5 mg single dose) exhibited a mean maximum plasma concentration (Cmax) of 8.4 ng/mL, time to Cmax of ~1.5 hours, and elimination half-life of ~4 hours [1]. These parameters were comparable between single-agent and combination formulations, and no significant sex differences were observed in any measured PK parameter [1].

Pharmacokinetics Half-Life Bioavailability Clinical Pharmacology

Analytical and Pharmacopoeial Specifications: USP Triprolidine Hydrochloride Monograph

USP Triprolidine Hydrochloride monograph specifies an assay content of 98.0% to 101.0% C₁₉H₂₂N₂·HCl calculated on the anhydrous basis, with water content between 4.0% and 6.0% [1]. The monograph includes specific chromatographic purity tests using USP Triprolidine Hydrochloride RS and USP Triprolidine Hydrochloride Z-Isomer RS, enabling quantification of isomeric impurities [1].

USP Monograph Quality Control Reference Standard Regulatory Compliance

Triprolidine (CAS 486-12-4): Recommended Research and Industrial Application Scenarios Based on Quantitative Evidence


CNS Histamine Receptor Studies Requiring Minimal Dopamine Confounding

For in vivo microdialysis or behavioral studies investigating central H1 receptor function, triprolidine is the preferred first-generation antihistamine due to its lack of effect on nucleus accumbens dopamine transmission at doses that produce H1 antagonism. Unlike diphenhydramine and chlorpheniramine, which induce cocaine-like DA elevations, triprolidine (1.0–3.0 mg/kg IV) does not alter dialysate DA levels, enabling cleaner interpretation of H1-mediated effects [1]. This property is particularly valuable in addiction research, where the abuse liability confound of certain antihistamines must be controlled.

In Vitro H1 Receptor Binding and Functional Assays with Defined Isomeric Purity

Triprolidine's E-isomer exhibits approximately 600-fold greater potency than the Z-isomer at peripheral H1 receptors, with both isomers achieving >99.5% purity via HPLC [1]. This extreme stereochemical dependence makes triprolidine an excellent probe for investigating H1 receptor stereoselectivity and for validating assay sensitivity to isomeric impurities. Laboratories conducting receptor binding studies should procure E-triprolidine with certified isomeric purity and use USP Triprolidine Hydrochloride Z-Isomer RS as a comparator to ensure assay discrimination.

Pharmaceutical Development and Analytical Method Validation

Triprolidine hydrochloride monohydrate is a monograph/compendial antihistamine with defined USP specifications: assay content 98.0%–101.0% (anhydrous basis), water content 4.0%–6.0%, and chromatographic purity tests using certified reference standards [1]. This regulatory framework supports its use as a reference standard for analytical method development, dissolution testing, and quality control of combination products containing triprolidine. The compound's well-characterized PK profile (Cmax ~8.4 ng/mL at 2.5 mg; t½ ~4 h) also facilitates bioequivalence study design [2].

Comparative CNS Pharmacology of First-Generation Antihistamines

Triprolidine serves as a valuable comparator in studies examining the differential CNS effects of H1 antihistamines. It is classified among compounds (including carbinoxamine, clemastine, and meclizine) with comparatively weak influence on brain monoamine metabolism, contrasting with diphenhydramine, tripelennamine, and promethazine which markedly reduce DA turnover [1]. This classification, derived from direct head-to-head in vivo comparison of 11 compounds, positions triprolidine as a reference for the 'low monoamine modulation' subset of sedating antihistamines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triprolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.